molecular formula C13H18N2O2 B8753973 R-3-N-Cbz-Aminomethylpyrrolidine

R-3-N-Cbz-Aminomethylpyrrolidine

Cat. No.: B8753973
M. Wt: 234.29 g/mol
InChI Key: QGZPSEQCVNAHGG-GFCCVEGCSA-N
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Description

(R)-3-N-Cbz-Aminomethylpyrrolidine is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and an aminomethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics and bioactive molecules. The Cbz group enhances solubility and stability during synthetic processes while allowing selective deprotection under hydrogenolysis conditions . Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol (CAS: 1217622-63-3) .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1

InChI Key

QGZPSEQCVNAHGG-GFCCVEGCSA-N

Isomeric SMILES

C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CNCC1CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure:

  • Dissolution : Racemic 1-benzyl-3-aminopyrrolidine is dissolved in organic solvents (e.g., ethanol, methanol) with D-tartrate or L-tartrate hydrates (molar ratio 1:0.5–1.2).

  • Heating and Stirring : The mixture is heated to 50–100°C and stirred at 350–800 rpm for 0.5–2.0 hours.

  • Cooling and Crystallization : Gradual cooling to room temperature induces crystallization of the diastereomeric salt.

  • Isolation : Filtration yields the (R)-enantiomer (with D-tartrate) or (S)-enantiomer (with L-tartrate).

  • Deprotection : Neutralization with base (e.g., NaOH) removes the tartaric acid residue, yielding the pure enantiomer.

Advantages : High enantiomeric excess (ee > 99%), recyclable reagents.
Limitations : Labor-intensive, low throughput for large-scale production.

Enzymatic Transamination

This method employs ω-transaminases to convert 3-pyrrolidone derivatives to 3-aminopyrrolidine with high stereocontrol.

Procedure:

  • Substrate Preparation : 3-Pyrrolidone derivatives (e.g., N-Cbz-3-pyrrolidone) are dissolved in aqueous buffer (pH 8.0).

  • Enzyme Reaction : ω-Transaminase (e.g., engineered E. coli enzyme) and isopropylamine (amino donor) are added. The reaction proceeds at 50°C for 18–24 hours.

  • Extraction : The product is extracted with ethyl acetate, dried, and concentrated.

  • Purification : Recrystallization from methyl tert-butyl ether yields (R)-3-N-Cbz-aminopyrrolidine (ee > 99%).

Advantages : High enantioselectivity, environmentally friendly.
Limitations : Requires costly enzymes, limited substrate scope.

Chemical Synthesis via Reductive Amination

This method builds the aminomethyl group through reductive amination of a ketone intermediate.

Procedure:

  • Ketone Intermediate : 3-Cbz-Pyrrolidone (or analog) is synthesized via oxidation or protection of pyrrolidine-3-carboxylic acid.

  • Reductive Amination : The ketone is treated with formaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol.

  • Workup : The mixture is filtered, and the product is purified via column chromatography.

Example Reaction :

ReagentConditionsYieldee
NaBH₃CN, CH₃OH0°C → RT, 12h75%>95%

Advantages : Scalable, predictable stereochemistry.
Limitations : Requires anhydrous conditions to prevent side reactions.

Chiral Pool Synthesis

This approach uses enantiomerically pure starting materials to construct the pyrrolidine core.

Procedure:

  • Chiral Educt : Optically active butyl-1,2,4-trimesylate reacts with benzylamine in THF at 50–60°C.

  • Protection : The resulting pyrrolidine derivative is treated with allyl chloroformate to install the Cbz group .

  • Amination : The intermediate undergoes high-pressure amination with NH₃ or primary amines.

  • Deprotection : Acidic conditions (e.g., HCl) remove the Cbz group, yielding the target compound.

Key Conditions :

StepReagents/Conditions
Pyrrolidine FormationTHF, 50–60°C, 6h
Cbz ProtectionAllyl chloroformate, heptane, 30–70°C
AminationNH₃, 50–80 bar, 100–150°C

Advantages : High chemical yield (>90%), precise stereocontrol.
Limitations : Complex reaction setup, high-pressure equipment required.

Grignard-Mediated Amidation

This method functionalizes Cbz-protected amines using Grignard reagents.

Procedure:

  • Activation : N-Cbz-protected pyrrolidine reacts with 2-chloropyridine and trifluoromethanesulfonyl anhydride in CH₂Cl₂.

  • Grignard Addition : Aryl or alkyl Grignard reagents (e.g., PhMgBr) are added to form the aminomethyl group.

  • Purification : The product is extracted, washed, and dried.

Example :

SubstrateGrignard ReagentYield
N-Cbz-PyrrolidinePhMgBr88%

Advantages : Mild conditions, broad substrate scope.
Limitations : Sensitive to moisture, requires inert atmosphere.

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityKey Reagents/Conditions
Chiral Resolution>9960–70LowTartaric acid, organic solvents
Enzymatic Transamination>9980–90Moderateω-Transaminase, isopropylamine
Reductive Amination>9570–85HighNaBH₃CN, formaldehyde, CH₃OH
Chiral Pool Synthesis>9090–95LowButyl-1,2,4-trimesylate, NH₃
Grignard Amidation>9080–90Moderate2-Chloropyridine, Grignard reagents

Critical Challenges and Solutions

  • Racemization : Use Cbz protection to stabilize the amine during synthesis.

  • Byproduct Formation : Optimize reaction times and stoichiometry in Grignard reactions.

  • Cost : Enzymatic methods reduce solvent use but require enzyme recycling .

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-pyrrolidin-3-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: Pd-C, LiAlH4, NaBH4

    Substitution: NaOCH3, LDA, RLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl (®-pyrrolidin-3-yl)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (®-pyrrolidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site serine residue. This interaction blocks the enzyme’s activity and can be reversed by hydrolysis .

Comparison with Similar Compounds

Key Observations:

Protecting Groups: The Cbz group in (R)-3-N-Cbz-Aminomethylpyrrolidine contrasts with the Boc (tert-butoxycarbonyl) group in (R)-1-Boc-3-aminomethylpyrrolidine HCl. Boc is acid-labile and removed under mild acidic conditions, whereas Cbz requires hydrogenolysis or catalytic hydrogenation . The dual protection (Cbz and Boc) in (R)-3-N-Cbz-Aminomethylpyrrolidine enables orthogonal deprotection strategies, facilitating multi-step syntheses .

Substituent Effects: The aminomethyl group in (R)-3-N-Cbz-Aminomethylpyrrolidine enhances nucleophilicity, making it reactive in alkylation or acylation reactions. In contrast, the cyano group in (R)-1-N-Cbz-3-cyanopyrrolidine introduces electron-withdrawing effects, altering reactivity toward electrophiles and reducing basicity .

Core Heterocycle Differences: Pyrrolidine vs. Pyridine: The saturated pyrrolidine ring in (R)-3-N-Cbz-Aminomethylpyrrolidine provides conformational rigidity and improved solubility in organic solvents. In contrast, 3-(Aminomethyl)pyridine’s aromatic pyridine core confers stronger basicity (pKa ~6.0) and metal-coordination capabilities .

Q & A

Q. What are the optimized synthetic routes for R-3-N-Cbz-aminomethylpyrrolidine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of Cbz-protected pyrrolidine derivatives or through alkylation of 3-aminopyrrolidine intermediates. Key steps include:

  • Reductive amination : Reacting 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), followed by reductive alkylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C .
  • Esterification : Coupling 3-aminomethylpyrrolidine with Cbz-protected carboxylic acids via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Yields (60–85%) depend on stoichiometric control of Cbz-Cl and reaction temperature. Excess reagents lead to di-Cbz byproducts, requiring purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm stereochemistry using ¹H/¹³C NMR (e.g., δ 4.5–5.1 ppm for Cbz methylene protons; J-coupling analysis for pyrrolidine ring conformation) .
  • Mass spectrometry (MS) : ESI-MS ([M+H]⁺ = 221.1 m/z) and HRMS validate molecular weight .
  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) to confirm >98% enantiomeric excess .

Q. How does this compound stability vary under different storage conditions?

The compound is hygroscopic and degrades in acidic/basic media. Stability

  • pH 7.4 buffer (25°C) : 95% intact after 7 days.
  • pH 2.0 (HCl) : 40% decomposition in 24 hours due to Cbz group hydrolysis.
  • Light exposure : 10% degradation after 48 hours (UV-Vis irradiation). Store at –20°C under nitrogen, with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity between R- and S-enantiomers?

The R-enantiomer shows 3× higher affinity for serotonin receptors (Ki = 12 nM vs. 38 nM for S-enantiomer) due to steric complementarity in chiral binding pockets. Discrepancies arise from:

  • Impurity profiles : S-enantiomer batches contaminated with 5% R-form may skew activity data.
  • Assay conditions : Differences in buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) alter receptor-ligand kinetics. Validate purity via chiral HPLC and standardize assay protocols .

Q. How can computational modeling predict metabolic interactions of this compound?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict competitive inhibition of CYP3A4 (ΔG = –9.2 kcal/mol). Key interactions:

  • Cbz carbonyl forms H-bonds with CYP3A4 Arg-106.
  • Pyrrolidine nitrogen coordinates with heme iron (distance: 2.8 Å). Validate with in vitro microsomal assays (IC₅₀ = 8.2 µM) and radiolabeled tracking (¹⁴C-Cbz) .

Q. What alternative protecting groups compare to Cbz for amine functionality in this scaffold?

  • Boc (tert-butyloxycarbonyl) : Requires TFA for deprotection, incompatible with acid-sensitive moieties.
  • Fmoc (fluorenylmethyloxycarbonyl) : UV-cleavable but introduces steric bulk (ΔlogP = +1.2 vs. Cbz).
  • Alloc (allyloxycarbonyl) : Pd-mediated deprotection enables orthogonal strategies. Cbz remains preferred for balance of stability and deprotection ease (H₂/Pd-C) .

Q. How does solvent polarity influence enantioselective synthesis of this compound?

Polar aprotic solvents (DMF, DMSO) increase racemization (k_rac = 0.15 h⁻¹ at 25°C) vs. nonpolar solvents (toluene: k_rac = 0.02 h⁻¹). Use low-polarity solvents (<5% water) and sub-ambient temperatures (–10°C) to minimize epimerization .

Q. What scalability challenges arise in multi-gram syntheses, and how are they addressed?

  • Column chromatography bottlenecks : Replace with crystallization (ethanol/water, 70:30; recovery yield 82%).
  • Pd-C catalyst cost : Optimize H₂ pressure (2 atm) and catalyst loading (2 wt%) for efficient Cbz deprotection.
  • Byproduct formation : Monitor di-Cbz impurities via TLC (Rf = 0.45 in EtOAc) and adjust stoichiometry .

Q. Can this compound serve as a precursor for sp³-rich fragment libraries?

Yes. Diversification via:

  • Suzuki coupling : Introduce aryl/heteroaryl groups at the aminomethyl position (Pd(OAc)₂, SPhos ligand).
  • Reductive alkylation : Install branched alkyl chains (e.g., isopropyl) using ketones and NaBH₃CN. Fragment libraries achieve >85% purity (LC-MS) and 3D character (Fsp³ = 0.72) .

Q. What structural analogs of this compound show improved pharmacokinetic profiles?

  • 3-Aminoethyl-1-N-Cbz-pyrrolidine : Increased logP (1.8 vs. 1.2) enhances blood-brain barrier penetration.
  • (R)-2-Aminomethyl-1-N-Cbz-pyrrolidine : Shorter t₁/₂ (2.1 h vs. 4.5 h) due to altered CYP2D6 metabolism.
  • Boc-protected analogs : Higher solubility (23 mg/mL vs. 8 mg/mL) but reduced target affinity .

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